Phenylfluorone
Overview
Description
Synthesis Analysis
The synthesis of phenylfluorone-related compounds involves various chemical reactions, often requiring specific catalysts and conditions. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone with a nitrophenyl ether under the catalysis of trifluoromethanesulfonic acid, followed by reduction with iron and hydrochloric acid . Similarly, a series of mixed phenylene-thiophene oligomers with terminal n-perfluorooctyl groups were synthesized and characterized by NMR, elemental analysis, and other spectroscopic methods . These examples demonstrate the complexity and precision required in the synthesis of fluorinated organic compounds.
Molecular Structure Analysis
The molecular structure of phenylfluorone and its derivatives is crucial for their function as reagents in analytical chemistry. The structure determines the absorption spectra and the ability to form chelates with metals. For example, the absorption maxima of phenylfluorone chelates with fourth group metal elements shift towards a longer wavelength with increasing ionicity of the bond between the metal and the ligand . The molecular structure also influences the sensitivity and specificity of the reagents, as seen in the synthesis of a new analytical reagent, 2,3,7-trihydroxy-9-(m-hydroxy)phenylfluorone, which was studied for its color reactions with metal ions .
Chemical Reactions Analysis
Phenylfluorone and its derivatives participate in various chemical reactions, particularly in the formation of chelates with metal ions. These chelates are often used for the spectrophotometric determination of metals. For instance, phenylfluorone forms a water-soluble chelate with gallium in the presence of hexadecylpyridinium bromide and pyridine, which can be used for the determination of gallium at the microgram level . Similarly, a method for determining organotin compounds in the ppb and sub-ppb range was developed using phenylfluorone, which forms a complex with tin in the presence of cetyltrimethylammonium bromide .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylfluorone derivatives are essential for their application in analytical chemistry. These properties include solubility, thermal stability, and molar absorptivity. For example, fluorinated polyimides derived from a phenylfluorone-related monomer exhibit good solubility in polar organic solvents and have excellent thermal stability and mechanical properties . The molar absorptivity of phenylfluorone chelates is a critical parameter for their use in spectrophotometric methods, as it determines the sensitivity of the method .
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Phenylfluorone is widely used as an analytical reagent in the photometric determination of high-valent metals from Groups III–VI of the Periodic Table .
Methods of Application or Experimental Procedures
The application involves the use of Fourier-transform IR absorption, Raman, and surface-enhanced Raman scattering spectra . The geometric structure and vibrational frequencies for the phenylfluorone molecule were calculated using a quantum-mechanical density-functional method .
Results or Outcomes
The study provided an interpretation of the vibrational spectra of Phenylfluorone for the first time . The spectral effects of phenylfluorone protonation have been studied .
2. Dye-Sensitized Solar Cells
Specific Scientific Field
Summary of the Application
Phenylfluorone is used in dye-sensitized solar cells (DSSCs) featuring a back reflector .
Methods of Application or Experimental Procedures
The back reflector layer made of BaSO4 is implemented in the cell .
Results or Outcomes
The implementation of the back reflector layer made of BaSO4 provided an improvement in the cell efficiency of up to 17.9% for phenylfluorone .
1. Photometric Determination of High-Valent Metals
Specific Scientific Field
Summary of the Application
Phenylfluorone is widely used as an analytical reagent in the photometric determination of high-valent metals from Groups III–VI of the Periodic Table .
Methods of Application or Experimental Procedures
The application involves the use of Fourier-transform IR absorption, Raman, and surface-enhanced Raman scattering spectra . The geometric structure and vibrational frequencies for the phenylfluorone molecule were calculated using a quantum-mechanical density-functional method .
Results or Outcomes
The study provided an interpretation of the vibrational spectra of Phenylfluorone for the first time . The spectral effects of phenylfluorone protonation have been studied .
2. Dye-Sensitized Solar Cells
Specific Scientific Field
Summary of the Application
Phenylfluorone is used in dye-sensitized solar cells (DSSCs) featuring a back reflector .
Methods of Application or Experimental Procedures
The back reflector layer made of BaSO4 is implemented in the cell .
Results or Outcomes
The implementation of the back reflector layer made of BaSO4 provided an improvement in the cell efficiency of up to 17.9% for phenylfluorone .
1. Photometric Determination of High-Valent Metals
Specific Scientific Field
Summary of the Application
Phenylfluorone is widely used as an analytical reagent in the photometric determination of high-valent metals from Groups III–VI of the Periodic Table .
Methods of Application or Experimental Procedures
The application involves the use of Fourier-transform IR absorption, Raman, and surface-enhanced Raman scattering spectra . The geometric structure and vibrational frequencies for the phenylfluorone molecule were calculated using a quantum-mechanical density-functional method .
Results or Outcomes
The study provided an interpretation of the vibrational spectra of Phenylfluorone for the first time . The spectral effects of phenylfluorone protonation have been studied .
2. Dye-Sensitized Solar Cells
Specific Scientific Field
Summary of the Application
Phenylfluorone is used in dye-sensitized solar cells (DSSCs) featuring a back reflector .
Methods of Application or Experimental Procedures
The back reflector layer made of BaSO4 is implemented in the cell .
Results or Outcomes
The implementation of the back reflector layer made of BaSO4 provided an improvement in the cell efficiency of up to 17.9% for phenylfluorone .
Safety And Hazards
properties
IUPAC Name |
2,6,7-trihydroxy-9-phenylxanthen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O5/c20-13-6-11-17(8-15(13)22)24-18-9-16(23)14(21)7-12(18)19(11)10-4-2-1-3-5-10/h1-9,20-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCFOUBAMGLLKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061355 | |
Record name | 3H-Xanthen-3-one, 2,6,7-trihydroxy-9-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange powder; [Alfa Aesar MSDS] | |
Record name | 9-Phenyl-2,3-7-trihydroxy-6-fluorone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10672 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Fluorone black | |
CAS RN |
975-17-7 | |
Record name | Phenylfluorone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=975-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluorone black | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000975177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylfluorone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenylfluorone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Xanthen-3-one, 2,6,7-trihydroxy-9-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-Xanthen-3-one, 2,6,7-trihydroxy-9-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,7-trihydroxy-9-phenylxanthen-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLFLUORONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73861AE9L7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.